4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine is a complex organic compound that features a thiazole ring substituted with various functional groups
Preparation Methods
The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazole ring, followed by the introduction of the chlorophenyl and ethylsulfonyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.
Comparison with Similar Compounds
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine can be compared with other similar compounds, such as:
Bis(4-chlorophenyl) sulfone: Used as a precursor in the synthesis of polysulfone plastics.
4’-Chlorobiphenyl-4-sulfonyl chloride: Used in the synthesis of various organic compounds. The uniqueness of this compound lies in its specific functional groups and the thiazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21ClN2O4S3 |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-pentyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C16H21ClN2O4S3/c1-3-5-6-11-18-14-15(19-16(24-14)25(20,21)4-2)26(22,23)13-9-7-12(17)8-10-13/h7-10,18H,3-6,11H2,1-2H3 |
InChI Key |
DRIQQBHAHKAHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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